(3S)-7-Bromo-4-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine
CAS No.:
Cat. No.: VC17490025
Molecular Formula: C8H7BrFNO
Molecular Weight: 232.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H7BrFNO |
|---|---|
| Molecular Weight | 232.05 g/mol |
| IUPAC Name | (3S)-7-bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-amine |
| Standard InChI | InChI=1S/C8H7BrFNO/c9-4-1-2-5(10)7-6(11)3-12-8(4)7/h1-2,6H,3,11H2/t6-/m1/s1 |
| Standard InChI Key | HXRPPVFDKCYMEK-ZCFIWIBFSA-N |
| Isomeric SMILES | C1[C@H](C2=C(C=CC(=C2O1)Br)F)N |
| Canonical SMILES | C1C(C2=C(C=CC(=C2O1)Br)F)N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
(3S)-7-Bromo-4-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine (CAS 1259574-27-0) features a bicyclic framework consisting of a dihydrobenzofuran ring substituted with bromine at position 7, fluorine at position 4, and an amine group at the chiral C3 position. The (3S) configuration confers stereochemical specificity critical for biological interactions.
Table 1: Fundamental Molecular Properties
The planar benzofuran system (aromatic ring fused to oxygen-containing furan) creates a rigid base for molecular interactions, while the bromine and fluorine atoms introduce steric and electronic effects that influence solubility and reactivity. Quantum mechanical calculations reveal a dipole moment of 4.12 D, primarily oriented along the Br-F axis, suggesting polar interactions dominate in solution-phase behavior.
Stereochemical Considerations
The chiral center at C3 produces enantiomeric specificity, with the (3S) configuration displaying distinct biochemical interactions compared to its (3R) counterpart. Crystallographic data (CCDC 2101231) shows the amine group adopts an axial position relative to the benzofuran plane, creating a binding pocket compatible with G-protein-coupled receptor active sites. Racemization studies under physiological conditions (pH 7.4, 37°C) demonstrate <2% epimerization over 72 hours, indicating sufficient stability for in vivo applications .
Synthesis and Manufacturing
Synthetic Pathways
Industrial synthesis typically employs a palladium-catalyzed Buchwald-Hartwig amination as the key step, starting from 7-bromo-4-fluoro-2,3-dihydrobenzo[B]furan-3-ol. Process optimization has achieved yields of 68-72% with enantiomeric excess >99% through chiral resolution using tartaric acid derivatives . Critical parameters include:
-
Reaction temperature: 85-90°C
-
Catalyst loading: 2 mol% Pd(OAc)₂ with BINAP ligand
-
Ammonia source: LiHMDS in THF
Table 2: Synthetic Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 85-90°C | ±3% yield/5°C |
| Pd Catalyst Loading | 1.8-2.2 mol% | Linear yield correlation |
| Reaction Time | 18-24 hrs | Plateau after 22 hrs |
Scale-up challenges involve bromine displacement side reactions, mitigated through controlled addition of K₂CO₃ to maintain pH 8.5-9.0.
Purification and Analysis
Final purification uses preparative HPLC (C18 column, 70:30 MeCN/H₂O + 0.1% TFA) with UV detection at 254 nm. Quality control protocols require:
-
Purity >98% (HPLC)
-
Enantiomeric excess ≥99.5% (Chiralcel OD-H column)
-
Residual solvent levels <500 ppm (GC-MS)
Stability studies indicate decomposition <0.5% per month when stored under argon at -20°C .
Physicochemical Properties
Solubility and Partitioning
Experimental measurements reveal:
-
Water solubility: 2.34 mg/mL (25°C)
-
LogP: 1.89 ± 0.05 (shake-flask method)
-
pKa (amine): 8.72 (predominant protonation at physiological pH)
The fluorine substituent enhances membrane permeability (PAMPA assay: Pe = 12.3 × 10⁻⁶ cm/s) compared to non-fluorinated analogs (Pe = 8.7 × 10⁻⁶ cm/s).
Spectroscopic Characterization
¹H NMR (400 MHz, DMSO-d₆):
δ 7.52 (d, J = 8.4 Hz, 1H), 7.08 (dd, J = 8.4, 2.0 Hz, 1H), 6.89 (d, J = 2.0 Hz, 1H), 4.21 (q, J = 6.8 Hz, 1H), 3.85 (dd, J = 10.4, 6.8 Hz, 1H), 3.72 (dd, J = 10.4, 6.8 Hz, 1H) .
IR (KBr):
3350 cm⁻¹ (N-H stretch), 1615 cm⁻¹ (C=C aromatic), 1245 cm⁻¹ (C-F).
| Organism | MIC | Control (Ciprofloxacin) |
|---|---|---|
| MRSA (ATCC 43300) | 32 | 0.5 |
| Pseudomonas aeruginosa | >128 | 2 |
| Enterococcus faecalis | 64 | 1 |
Mechanistic studies suggest inhibition of DNA gyrase through halogen bonding with ATP-binding domains.
Central Nervous System Activity
The compound demonstrates 72% inhibition of monoamine oxidase B (MAO-B) at 10 μM concentration (IC₅₀ = 6.7 μM), comparable to rasagiline (IC₅₀ = 5.9 μM). Molecular docking simulations (PDB 2V5Z) indicate hydrogen bonding between the amine group and Gln206 residue .
| Parameter | Value |
|---|---|
| LD₅₀ (oral, rat) | 620 mg/kg |
| Skin Irritation | Moderate (OECD 404) |
| OEL (8-hr TWA) | 0.1 mg/m³ |
Applications in Pharmaceutical Development
Lead Optimization Studies
Structure-activity relationship (SAR) modifications focus on:
-
Bromine replacement with CF₃ groups (improved MAO-B selectivity)
-
Amine acylation (enhanced blood-brain barrier penetration)
Table 5: Analog Activity Comparison
| Derivative | MAO-B IC₅₀ (μM) | LogP |
|---|---|---|
| Parent compound | 6.7 | 1.89 |
| 7-CF₃ analog | 4.2 | 2.15 |
| Acetylated amine | 8.9 | 1.45 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume